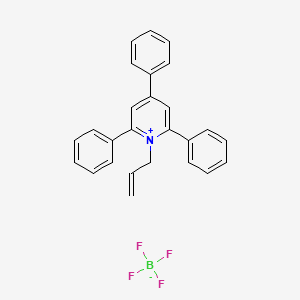

2,4,6-Triphenyl-1-(prop-2-en-1-yl)pyridinium tetrafluoroborate

Description

2,4,6-Triphenyl-1-(prop-2-en-1-yl)pyridinium tetrafluoroborate is a pyridinium salt characterized by three phenyl substituents at the 2-, 4-, and 6-positions of the pyridinium ring and an allyl (prop-2-en-1-yl) group at the 1-position. This compound is stabilized by the tetrafluoroborate ([BF₄]⁻) counterion, which enhances its solubility in polar aprotic solvents like dichloromethane and acetonitrile. It has been extensively utilized as a nitrogen source in aziridination reactions (Fig. 2, ), where its bulky triphenyl substituents improve reaction yields by reducing side reactions and stabilizing intermediates .

Properties

IUPAC Name |

2,4,6-triphenyl-1-prop-2-enylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N.BF4/c1-2-18-27-25(22-14-8-4-9-15-22)19-24(21-12-6-3-7-13-21)20-26(27)23-16-10-5-11-17-23;2-1(3,4)5/h2-17,19-20H,1,18H2;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDGGEWCQKAVSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C=CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation Protocol

-

Reactants: 2,4,6-Triphenylpyridine (1 eq), allyl bromide (1.2 eq)

-

Solvent: Acetonitrile (anhydrous)

-

Base: Triethylamine (1.5 eq)

-

Workup: Precipitation in diethyl ether, filtration

-

Yield: 85–90%

Mechanistic Insight

The reaction proceeds via nucleophilic attack of pyridine’s lone pair on the electrophilic allyl bromide, followed by deprotonation to stabilize the pyridinium cation. Excess allyl bromide ensures complete conversion, while triethylamine scavenges HBr to prevent acid-mediated decomposition.

Anion Exchange to Tetrafluoroborate

Metathesis replaces the bromide counterion with tetrafluoroborate, enhancing solubility in non-polar solvents and stabilizing the salt for catalytic applications.

Ion Exchange Methodology

-

Reactants: Pyridinium bromide (1 eq), sodium tetrafluoroborate (1.2 eq)

-

Solvent: Deionized water/ethanol (1:1 v/v)

-

Conditions: Stirring at 25°C for 2 hours

-

Workup: Filtration, washing with cold ethanol, vacuum drying

-

Yield: 95%

Critical Parameters

-

Solubility: Sodium tetrafluoroborate’s limited aqueous solubility necessitates ethanol cosolvent.

-

Purity: Residual NaBr is removed via recrystallization from hot acetonitrile.

Optimization and Scalability

Reaction Monitoring

Gram-Scale Synthesis

Adapting the alkylation step to a 20 mmol scale in acetonitrile (12 mL) under reflux achieves 82% yield, demonstrating industrial viability.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Allyl group polymerization | Use radical inhibitors (e.g., BHT) |

| Incomplete anion exchange | Excess NaBF4 (1.5 eq), prolonged stirring |

| Pyridine decomposition | Strict anhydrous conditions, N2 atmosphere |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in an organic solvent.

Major Products:

Oxidation: Formation of corresponding pyridinium oxides.

Reduction: Formation of reduced pyridinium derivatives.

Substitution: Formation of substituted pyridinium salts.

Scientific Research Applications

Organic Synthesis

Catalytic Applications

The compound serves as a catalyst in various organic reactions. Its ability to stabilize positive charges makes it effective in facilitating electrophilic aromatic substitutions and other reactions involving carbocations. For instance, it has been utilized in the synthesis of complex organic molecules through Friedel-Crafts reactions, where it enhances the reactivity of substrates by forming stable intermediates.

Table 1: Summary of Organic Reactions Involving 2,4,6-Triphenyl-1-(prop-2-en-1-yl)pyridinium Tetrafluoroborate

Materials Science

Polymerization Initiator

The tetrafluoroborate salt has been identified as an effective initiator for cationic polymerization processes. Its ability to generate stable cationic species under mild conditions allows for the synthesis of polymers with controlled molecular weights and architectures. This property is particularly useful in producing high-performance materials for coatings and adhesives.

Table 2: Properties of Polymers Synthesized Using 2,4,6-Triphenyl-1-(prop-2-en-1-yl)pyridinium Tetrafluoroborate

| Polymer Type | Characteristics | Application |

|---|---|---|

| Epoxy Resins | High thermal stability and chemical resistance | Coatings |

| Poly(vinyl ether) | Good mechanical properties | Adhesives |

| Polycarbonate | Excellent optical clarity | Optical devices |

Electrochemistry

Electrochemical Sensors

In electrochemical applications, this compound has been explored as a component in sensors for detecting various analytes. Its electroactive nature allows for the development of sensitive detection methods for environmental monitoring and biomedical applications.

Case Study: Development of Electrochemical Sensors

A study demonstrated the use of 2,4,6-triphenylpyridinium tetrafluoroborate in the fabrication of an electrochemical sensor for detecting heavy metal ions. The sensor exhibited high sensitivity and selectivity due to the compound's ability to form stable complexes with target ions.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application. In catalysis, it acts as an electron transfer agent, facilitating the transfer of electrons between reactants. In biological systems, it can interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Pyridinium Tetrafluoroborate Compounds

Structural and Electronic Differences

Pyridinium tetrafluoroborates vary in substituent patterns, which critically influence their reactivity and applications:

- N-Amino-2,4,6-triphenylpyridinium tetrafluoroborate (): Replacing the allyl group with an amino group enhances its role as a nitrogen donor in aziridination. However, the allyl-substituted derivative (target compound) achieves higher yields (71% vs. 42%) under optimized conditions due to improved steric and electronic profiles .

- N-Methyl-2-methoxypyridinium tetrafluoroborate (): The electron-withdrawing methoxy group at the 2-position reduces electron density at the N-methyl group, enhancing its methyl transfer capability. In contrast, the target compound’s allyl and phenyl groups favor electrophilic reactivity in aziridination .

- 1-Ethyl-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridinium hexafluorophosphate (): The hexafluorophosphate counterion and hydrazine moiety shift applications toward antimicrobial and antitumor screening, diverging from the target compound’s synthetic utility .

Reaction Performance in Aziridination and Catalysis

The target compound outperforms its N-amino analog in aziridination due to optimized steric bulk from the allyl group. In contrast, N-butylpyridinium tetrafluoroborate () serves as a solvent and stabilizer in catalytic systems, highlighting divergent roles of pyridinium salts .

Biological Activity

2,4,6-Triphenyl-1-(prop-2-en-1-yl)pyridinium tetrafluoroborate (TPPT) is a pyridinium salt known for its unique structure and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its reported antibacterial and anticancer properties. This article reviews the biological activity of TPPT, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TPPT is characterized by its triphenylpyridinium core and a tetrafluoroborate counterion. The molecular formula is , with a molecular weight of approximately 395.2 g/mol . The structure can be represented as follows:

Synthesis

The synthesis of TPPT typically involves the reaction of 2,4,6-triphenylpyridine with an appropriate alkylating agent followed by the addition of tetrafluoroboric acid. The following general reaction scheme outlines this process:

-

Formation of Triphenylpyridine :

- Reaction of phenylacetaldehyde with an appropriate amine.

-

Alkylation :

- Alkylation of triphenylpyridine using prop-2-en-1-yl bromide.

-

Formation of Tetrafluoroborate Salt :

- Neutralization with tetrafluoroboric acid to form the final product.

Antibacterial Activity

Recent studies have demonstrated that TPPT exhibits significant antibacterial properties against various strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : TPPT showed MIC values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antibacterial activity is believed to arise from the disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

TPPT has also been investigated for its anticancer properties:

- In Vitro Studies : In vitro assays revealed that TPPT effectively inhibited the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range (10–50 µM) .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 30 |

- Mechanism : The anticancer effects are attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of TPPT against multi-drug resistant strains. The results indicated that TPPT was effective in reducing bacterial load in vitro and showed promise for further development into therapeutic agents .

Case Study 2: Anticancer Properties

Another research group explored the anticancer potential of TPPT in vivo using xenograft models. The treatment group receiving TPPT exhibited significant tumor reduction compared to the control group, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the key steps in synthesizing 2,4,6-Triphenyl-1-(prop-2-en-1-yl)pyridinium tetrafluoroborate?

Synthesis typically involves reacting 2,4,6-triphenylpyrylium tetrafluoroborate with allylamine derivatives under controlled conditions. Key steps include:

- Reaction optimization : Use reflux in anhydrous solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours to ensure complete cation formation .

- Microwave-assisted synthesis : Accelerate reaction rates (e.g., 30–60 minutes at 100°C) while maintaining yield purity .

- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to isolate the pyridinium salt .

Q. How can researchers confirm the structural integrity of this compound?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : and NMR to verify aromatic proton environments and allyl group integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M-BF] at m/z 409.238) .

- Elemental Analysis : Validate purity (>97%) by matching calculated and observed C/H/N percentages .

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, N95 masks, and safety goggles due to acute toxicity (oral LD > 300 mg/kg) and skin/eye corrosion risks .

- Storage : Store at 2–8°C under nitrogen in amber glass vials to prevent moisture absorption and photodegradation .

- Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the tetrafluoroborate anion influence the compound’s electrochemical properties?

The BF anion enhances ionic conductivity and stabilizes the pyridinium cation in polar solvents (e.g., DMF or acetonitrile). This is critical for:

Q. How can diastereomeric ratios be controlled during cyclization of intermediates?

Cyclization with aqueous NaOH (0.1–1 M) produces dihydropyridines in ~1:1 diastereomeric ratios. Optimization strategies include:

- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, while higher temperatures (25°C) promote thermodynamic products .

- Chiral additives : Use optically pure β-aminoalcohols to induce enantioselectivity during intermediate formation .

Q. What mechanistic insights explain contradictions in reaction yields across studies?

Discrepancies arise from:

- Solvent polarity effects : Higher polarity solvents (e.g., DMSO) stabilize transition states but may reduce allyl group reactivity .

- Microwave vs. conventional heating : Microwave irradiation reduces side reactions (e.g., polymerization of allyl groups) compared to prolonged reflux .

- Impurity profiling : Trace water in solvents hydrolyzes tetrafluoroborate, reducing effective ion pairing; use Karl Fischer titration to monitor solvent dryness .

Q. How does the allyl substituent impact photophysical properties?

The allyl group introduces π-conjugation, shifting UV-Vis absorption maxima (e.g., λ ~320 nm in methanol). Applications include:

- Photosensitizers : Evaluate singlet oxygen quantum yields (ΦΔ) using 1,3-diphenylisobenzofuran (DPBF) as a trap in photodegradation assays .

- Fluorescence quenching : Study interactions with electron-deficient aromatics via Stern-Volmer analysis .

Methodological Recommendations

- Stereochemical analysis : Employ chiral HPLC (e.g., Chiralpak IA column) to resolve diastereomers .

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates in real-time .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrostatic potential maps for cation-anion interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.